2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide
Description
2-[(5-Methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide is a heterocyclic organic compound featuring a triazinoindole core linked via a sulfanyl group to a butanamide side chain, which is further substituted with a 6-nitrobenzothiazole moiety. This structural complexity confers unique physicochemical and biological properties, making it a candidate for therapeutic and material science applications. Key structural elements include:
- Triazinoindole core: A fused triazine-indole system with a methyl group at position 3.
- 6-Nitrobenzothiazole: Introduces electron-withdrawing effects, influencing reactivity and binding affinity.
Properties
IUPAC Name |
2-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N7O3S2/c1-3-15(19(29)24-20-22-13-9-8-11(28(30)31)10-16(13)33-20)32-21-23-18-17(25-26-21)12-6-4-5-7-14(12)27(18)2/h4-10,15H,3H2,1-2H3,(H,22,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLRFEZARFNWPLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-])SC3=NC4=C(C5=CC=CC=C5N4C)N=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N7O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide typically involves multi-step organic reactions. The process begins with the preparation of the triazinoindole and benzothiazole intermediates, which are then coupled through a series of reactions involving thiolation and amidation. Common reagents used in these reactions include sulfur-containing compounds, amines, and nitrobenzothiazoles. The reaction conditions often require controlled temperatures and the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring the purity of intermediates, and implementing efficient purification techniques such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, potentially reducing nitro groups to amines.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, especially at positions adjacent to the nitro group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed in anhydrous conditions.
Substitution: Nucleophiles like amines or thiols; reactions may require catalysts or elevated temperatures.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiazoles.
Scientific Research Applications
2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Investigated for its potential as a biochemical probe. The compound’s ability to interact with biological macromolecules makes it useful in studying enzyme functions and protein interactions.
Medicine: Explored for its potential therapeutic properties. The compound’s structural features suggest it could be a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials. Its chemical stability and reactivity make it suitable for creating advanced polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The triazinoindole and benzothiazole moieties are likely involved in these interactions, potentially affecting signaling pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Comparisons
The compound’s uniqueness arises from its combination of triazinoindole and nitrobenzothiazole moieties. Below is a comparison with structurally related compounds:
Table 1: Key Structural Analogs and Their Features
Key Observations:
- Biological Activity : The presence of a nitro group may confer distinct activity profiles, as seen in analogs where electron-withdrawing groups enhance enzyme inhibition (e.g., ).
Table 2: Physicochemical Properties of Selected Analogs
Key Insights:
- Synthesis Challenges : The target compound’s nitro group may complicate synthesis due to its reactivity, requiring controlled conditions (e.g., low temperature, inert atmosphere) as seen in .
- Stability : Nitro-containing compounds often exhibit photodegradation risks, necessitating storage in dark, cool environments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
